Methyl 2-(3-aminooxetan-3-YL)acetate
Overview
Description
Methyl 2-(3-aminooxetan-3-YL)acetate: is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. It is known for its unique structure, featuring an oxetane ring with an amino group and an acetate moiety
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from simpler precursors such as oxetane derivatives and amino acids.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products may include amines or alcohols.
Substitution products can vary widely based on the substituents introduced.
Scientific Research Applications
Chemistry: Methyl 2-(3-aminooxetan-3-YL)acetate is used as an intermediate in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: It may be explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-(3-aminooxetan-3-YL)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-(3-Aminooxetan-3-yl)acetic acid: This compound is structurally similar but lacks the methyl group.
(3-Aminooxetan-3-yl)methanol: Another related compound with a hydroxyl group instead of the acetate moiety.
Uniqueness: Methyl 2-(3-aminooxetan-3-YL)acetate stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to its analogs.
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Properties
CAS No. |
1105662-99-4 |
---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
methyl 2-(3-aminooxetan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-5(8)2-6(7)3-10-4-6;/h2-4,7H2,1H3;1H |
InChI Key |
RAMXKJLFICOEJC-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1(COC1)N |
Canonical SMILES |
COC(=O)CC1(COC1)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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